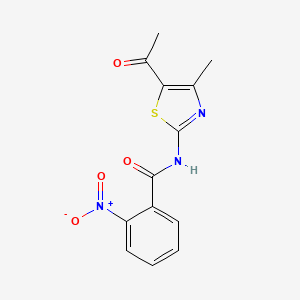
N'-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (N-CBT), also known as 2-chlorobenzoyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, is an organic compound that has been used in several scientific research applications. It is a member of the family of thiophene-based compounds and is a versatile building block for the synthesis of various derivatives. N-CBT has been used in the synthesis of various pharmaceuticals, agrochemicals, and other bioactive molecules. N-CBT has also been used in the synthesis of various polymers, dyes, and other materials.
Scientific Research Applications
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
This compound has been found to be a potential multi-targeted kinase inhibitor and apoptosis inducer . It has shown promising cytotoxic effects against different cancer cell lines . Notably, it has exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . It has also been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Antibacterial Activity
The compound has shown strong antibacterial properties . It has been tested against two Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, two Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli, and one pathogenic fungi Candida albicans .
Antitubercular Activity
In addition to its antibacterial properties, the compound has also shown strong antitubercular properties . It has been found to inhibit the enoyl ACP reductase and DHFR enzymes, which are crucial for the survival of Mycobacterium tuberculosis .
Molecular Docking Studies
Molecular docking studies have indicated that this compound has similar binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This suggests that it could be a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .
Anti-Inflammatory and Analgesic Activities
While not directly related to “2-chloro-N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]benzohydrazide”, indole derivatives, which share a similar structure, have shown anti-inflammatory and analgesic activities . This suggests that “2-chloro-N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]benzohydrazide” might also have potential in these areas.
Potential Use in the Synthesis of New Compounds
The compound could potentially be used in the synthesis of new compounds . For example, it could be used to synthesize new heterocycles .
properties
IUPAC Name |
N'-(2-chlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-6-2-1-5-11(12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-3-4-9-20/h1-10H,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMBPFDJOZNMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)
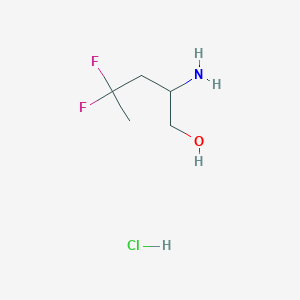
![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)
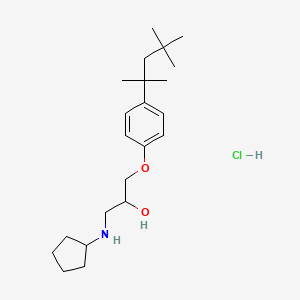


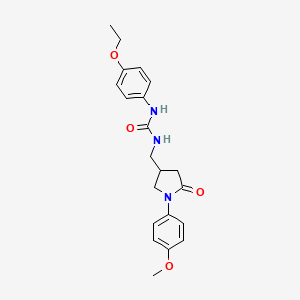
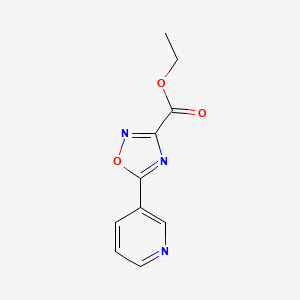
![4-Cyclopropyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2965320.png)

